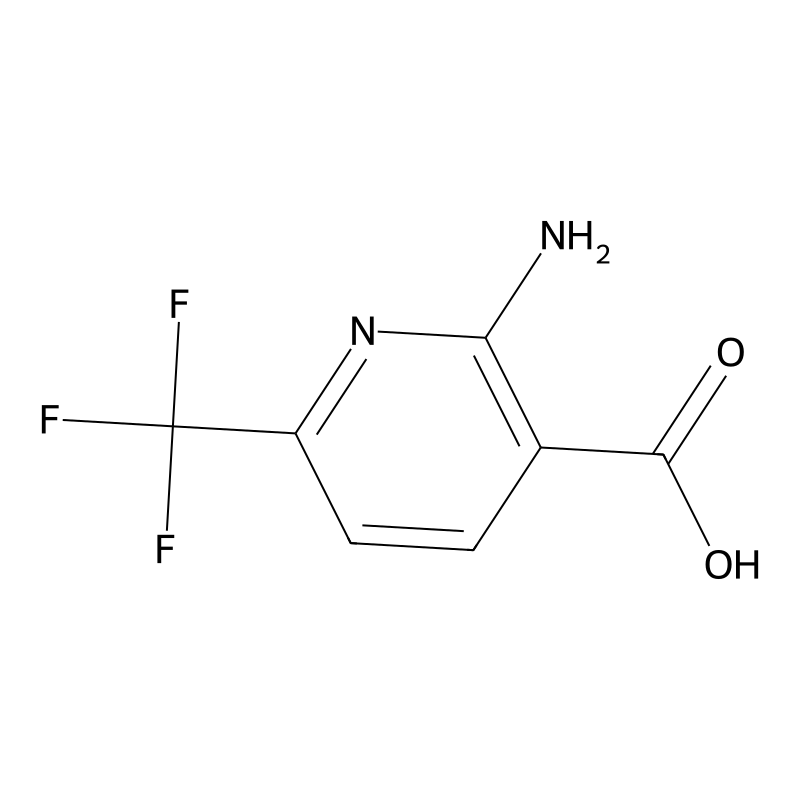2-amino-6-(Trifluoromethyl)nicotinic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Target HIV-1 RT-associated Ribonuclease H (RNase H) function
One promising target for HIV-1 treatment is the RNase H activity associated with the RT enzyme. This enzyme helps the virus by cleaving the RNA strand of viral RNA-DNA hybrids during replication. Inhibiting this function could disrupt viral replication. Molecules, 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication:
-A-6-(CF3)-nicotinic acid as a Scaffold for RNase H Inhibitors
Researchers have studied derivatives of 2-A-6-(CF3)-nicotinic acid as potential RNase H inhibitors. The study showed that these derivatives consistently inhibited the RNase H function of HIV-1 RT, with amide derivatives being slightly more potent than ester counterparts. Molecules, 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication:
Promising Results in Cell-based Assays
Compared to previously explored RNase H/RDDP (RNA-dependent DNA polymerase) dual inhibitors, the 2-A-6-(CF3)-nicotinic acid scaffold appears more promising in cell-based assays. This suggests the potential for this class of compounds to be effective within living cells. Molecules, 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication:
Further Development Needed
While the initial results are promising, further research is needed to identify the most effective derivatives and assess their efficacy and safety in animal models and potentially human trials.
2-amino-6-(trifluoromethyl)nicotinic acid is characterized by the presence of an amino group at the 2-position and a trifluoromethyl group at the 6-position of the pyridine ring. Its molecular formula is C₇H₅F₃N₂O₂, with a molecular weight of approximately 206.12 g/mol. The compound typically appears as a white to off-white powder and has significant polar characteristics due to the trifluoromethyl group, which enhances its solubility in polar solvents .
The chemical reactivity of 2-amino-6-(trifluoromethyl)nicotinic acid is influenced by its functional groups. It can undergo various reactions typical of amino acids and pyridine derivatives, including:
- Nucleophilic substitutions: The amino group can act as a nucleophile in substitution reactions.
- Acid-base reactions: The carboxylic acid group can donate protons, making it behave as an acid.
- Formation of esters and amides: The carboxylic acid can react with alcohols or amines to form esters or amides, respectively .
2-amino-6-(trifluoromethyl)nicotinic acid has been studied for its biological activities, particularly as a scaffold for developing inhibitors against various targets. Notably, derivatives of this compound have shown promise as dual inhibitors of HIV-1 reverse transcriptase, specifically targeting the RNase H and reverse transcriptase functions. This dual action is significant in antiviral drug development as it may reduce the likelihood of resistance .
Several synthesis methods have been reported for 2-amino-6-(trifluoromethyl)nicotinic acid:
- Starting from 2-chloro-6-trifluoromethylnicotinic acid: This method involves nucleophilic substitution where an amine replaces chlorine under basic conditions.
- Using trifluoroacetic acid derivatives: The synthesis can also be achieved through reactions involving trifluoroacetic derivatives and appropriate amines in polar solvents .
These methods highlight the versatility in synthesizing this compound while emphasizing the importance of controlling reaction conditions to achieve desired yields.
The applications of 2-amino-6-(trifluoromethyl)nicotinic acid span various fields:
- Pharmaceuticals: As a precursor for developing antiviral agents and other therapeutic compounds.
- Agriculture: Potential use in designing new agrochemicals due to its fluorinated structure which often enhances biological activity.
- Material Science: Investigated for use in creating novel materials due to its unique properties imparted by the trifluoromethyl group .
Interaction studies have focused on understanding how 2-amino-6-(trifluoromethyl)nicotinic acid interacts with biological targets. For instance, studies have demonstrated that modifications on this scaffold can lead to compounds that effectively inhibit viral replication by targeting specific enzymatic functions within viruses like HIV . These interactions are crucial for optimizing drug design and enhancing efficacy.
Several compounds share structural similarities with 2-amino-6-(trifluoromethyl)nicotinic acid. Here’s a comparison highlighting their uniqueness:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| 6-(Trifluoromethyl)nicotinic acid | 0.91 | Lacks amino group; primarily studied for insecticides. |
| Methyl 6-(trifluoromethyl)nicotinate | 0.86 | Ester derivative; used in pharmaceutical formulations. |
| Ethyl 6-(trifluoromethyl)nicotinate | 0.84 | Similar to methyl derivative but with ethyl group; potential applications in drug delivery systems. |
| 2-(Trifluoromethyl)isonicotinic acid | 0.83 | Different position of trifluoromethyl group; studied for its neuroprotective effects. |
| 2-Amino-4-(trifluoromethyl)nicotinic acid | 0.79 | Different amino positioning; explored for anti-inflammatory properties. |
The unique positioning of the amino and trifluoromethyl groups in 2-amino-6-(trifluoromethyl)nicotinic acid contributes to its distinct biological activities compared to these similar compounds.








